2-(4-bromophenoxy)-N'-(1,3-diphenyl-2-propenylidene)acetohydrazide 2-(4-bromophenoxy)-N'-(1,3-diphenyl-2-propenylidene)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1019195
InChI: InChI=1S/C23H19BrN2O2/c24-20-12-14-21(15-13-20)28-17-23(27)26-25-22(19-9-5-2-6-10-19)16-11-18-7-3-1-4-8-18/h1-16H,17H2,(H,26,27)/b16-11+,25-22-
SMILES: C1=CC=C(C=C1)C=CC(=NNC(=O)COC2=CC=C(C=C2)Br)C3=CC=CC=C3
Molecular Formula: C23H19BrN2O2
Molecular Weight: 435.3 g/mol

2-(4-bromophenoxy)-N'-(1,3-diphenyl-2-propenylidene)acetohydrazide

CAS No.:

Cat. No.: VC1019195

Molecular Formula: C23H19BrN2O2

Molecular Weight: 435.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromophenoxy)-N'-(1,3-diphenyl-2-propenylidene)acetohydrazide -

Specification

Molecular Formula C23H19BrN2O2
Molecular Weight 435.3 g/mol
IUPAC Name 2-(4-bromophenoxy)-N-[(Z)-[(E)-1,3-diphenylprop-2-enylidene]amino]acetamide
Standard InChI InChI=1S/C23H19BrN2O2/c24-20-12-14-21(15-13-20)28-17-23(27)26-25-22(19-9-5-2-6-10-19)16-11-18-7-3-1-4-8-18/h1-16H,17H2,(H,26,27)/b16-11+,25-22-
Standard InChI Key QTNUNKGWPNCRLB-DSQCQZHCSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=N/NC(=O)COC2=CC=C(C=C2)Br)/C3=CC=CC=C3
SMILES C1=CC=C(C=C1)C=CC(=NNC(=O)COC2=CC=C(C=C2)Br)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C=CC(=NNC(=O)COC2=CC=C(C=C2)Br)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator